molecular formula C23H21FN6O B4924266 2-fluoro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide

2-fluoro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide

Cat. No. B4924266
M. Wt: 416.5 g/mol
InChI Key: UHUNXSJRHJLJEJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluoro-containing derivatives and related compounds has been extensively studied. Researchers have developed methods for the synthesis of fluoro-containing substituted amides and pyrazolo[3,4-d]pyrimidines, indicating a broad interest in fluoro-containing compounds due to their potential biological activities and applications in medicinal chemistry (Eleev, Kutkin, & Zhidkov, 2015).

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed through X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations, providing insights into the intermolecular interactions that stabilize these compounds' crystal packing. Such studies highlight the significance of hydrogen bonding and π-interactions in the solid-state structures of these molecules (Saeed, Khurshid, Flörke, Echeverría, Piro, Gil, Rocha, Frontera, El‐Seedi, Mumtaz, & Erben, 2020).

Chemical Reactions and Properties

The fluoroethoxy and fluoropropoxy substituted compounds have shown high in vitro affinity and selectivity for peripheral benzodiazepine receptors, indicating the chemical reactivity and interaction potential of fluoro-containing compounds with biological targets. These findings underscore the relevance of fluoro-substituted compounds in drug discovery and development (Fookes, Pham, Mattner, Greguric, Loc'h, Liu, Berghofer, Shepherd, Grégoire, & Katsifis, 2008).

properties

IUPAC Name

2-fluoro-N-[4-[[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN6O/c1-14-15(2)29-30(16(14)3)22-13-12-21(27-28-22)25-17-8-10-18(11-9-17)26-23(31)19-6-4-5-7-20(19)24/h4-13H,1-3H3,(H,25,27)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHUNXSJRHJLJEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide

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